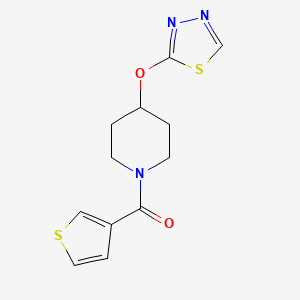

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperidinyloxy group and a thiophene-3-yl methanone moiety. Thiadiazoles are renowned for their diverse bioactivities, including antimicrobial, antitumor, and enzyme inhibitory properties . The piperidine ring enhances solubility and bioavailability, while the thiophene moiety contributes to π-π stacking interactions with biological targets, making this compound a promising candidate for drug discovery. Its structural complexity allows for nuanced interactions with enzymes or receptors, though its specific biological profile remains less characterized compared to analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at various sites on the molecule, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole possess substantial anticancer properties. The compound in focus has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways involved in cancer progression. A study found that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some compounds showing IC50 values as low as 12.5 µM .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 12.5 | Induces apoptotic cell death |

| Compound 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

| Compound X | A549 | 0.2 | Targeting metabolic pathways |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have reported that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with MIC values indicating potent activity .

Case Study: Antitumor Activity

In a recent study focusing on the synthesis of novel thiadiazole-based compounds, researchers evaluated their antitumor activity against various cancer cell lines. The results indicated that compounds with piperidine moieties exhibited enhanced cytotoxic effects compared to their non-piperidine counterparts. Specifically, the introduction of a benzyl piperidine moiety significantly increased the anticancer potential against lung and cervical cancer cells .

Case Study: Antimycobacterial Activity

Another study explored the anti-tubercular activity of thiadiazole derivatives synthesized from piperidine scaffolds. The results revealed that several compounds demonstrated remarkable activity against Mycobacterium tuberculosis, with some derivatives showing MIC values significantly lower than standard treatments .

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with various molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt cell membrane integrity and interfere with DNA replication . The compound’s anticancer activity is thought to be due to its ability to inhibit key enzymes involved in cell division .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related thiadiazole derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

- Piperidine vs. Amine Groups: Piperidinyloxy enhances solubility over cyclohexylamino or phenylamino substituents in C1–C4, which could improve pharmacokinetics.

- Methanone Position: The thiophen-3-yl methanone differs from 4-hydroxyphenyl methanone in Bhole & Bhusari’s compounds, possibly altering target selectivity (e.g., tyrosine kinase vs. DNA topoisomerase inhibition).

Antitumor Activity:

- Bhole & Bhusari’s 4-hydroxyphenyl derivatives showed antitumor activity against MCF-7 (breast cancer) with IC₅₀ values of 8–22 µM, attributed to thiadiazole-mediated apoptosis induction .

Antimicrobial and Antibiofilm Activity:

- C1–C4 derivatives exhibited broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL) and disrupted biofilm formation in S. aureus by 70% at 50 µg/mL . The piperidine-thiophene combination in the target compound could similarly disrupt microbial membranes or efflux pumps.

Enzyme Inhibition:

Pharmacokinetic and ADMET Considerations

- Solubility : The piperidine group likely improves aqueous solubility over purely aromatic analogs (e.g., C1–C4), reducing crystallization tendencies.

- Metabolism : Thiophene rings are susceptible to cytochrome P450 oxidation, which may necessitate structural optimization for metabolic stability.

- Toxicity : C1–C4 compounds showed low cytotoxicity in HEK-293 cells (CC₅₀ > 100 µg/mL), suggesting a favorable safety profile for thiadiazole derivatives .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a derivative of 1,3,4-thiadiazole and has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Compounds containing the 1,3,4-thiadiazole moiety are known for their extensive biological properties. These include:

- Antitumor and Anticancer Activities : Many thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

- Antibacterial Properties : Thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

- Anti-inflammatory Effects : Some compounds demonstrate anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Target Interaction

The precise molecular targets of this compound are still under investigation. However, compounds with similar structures are known to interact with various biological pathways:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Biochemical Pathways

The compound's activity may be mediated through multiple biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress in cancer cells, promoting apoptosis.

- Inhibition of Kinases : Certain derivatives have shown the ability to inhibit specific kinases involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-(1,3,4-Thiadiazol-2-yl)phenol | Structure | Anticancer, Antimicrobial |

| (N-(5-chloro-2-thienyl)piperidine | Structure | Antibacterial |

| (5-chlorothiophen-2-yl)methanol | Structure | Antifungal |

This table highlights the unique features of the compound compared to other related thiadiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Cytotoxicity Studies : A comprehensive review highlighted that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. One study reported that a derivative showed an IC50 value of 3.29 μg/mL against HCT116 cells .

- Antimicrobial Evaluation : Research demonstrated that certain thiadiazole compounds had potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mode of action involved disrupting bacterial membrane integrity .

- Anti-inflammatory Activity : A study comparing new thiadiazole derivatives indicated that some compounds exhibited anti-inflammatory effects similar to established NSAIDs, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name |

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQYOZXXNLAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.